molecular formula C10H8BrN3 B183150 4-(4-Bromophenyl)pyrimidin-2-amine CAS No. 392326-81-7

4-(4-Bromophenyl)pyrimidin-2-amine

Cat. No. B183150
M. Wt: 250.09 g/mol
InChI Key: ULMOYCJVOJTPCJ-UHFFFAOYSA-N
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Patent
US08507503B2

Procedure details

4-(4-Bromophenyl)pyrimidin-2-amine was prepared by the reaction of 4-bromoacetophenone with N,N-dimethylformamide dimethyl acetal followed by cyclisation with guanidine hydrochloride in presence of suitable base such as potassium carbonate in refluxing dimethylene glycol monoethyl ether. 1H NMR (300 MHz, DMSO-d6) 6 6.69 (br s, 2H), 7.11 (d, J =5.1 Hz, 1H), 7.67 (d, J =8.4 Hz, 2H), 7.99 (d, J =8.1 Hz, 2H), 8.29 (d, J =4.8, 1H.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=1)=O.[CH3:11]OC(OC)N(C)C.Cl.[NH2:20][C:21]([NH2:23])=[NH:22].C(=O)([O-])[O-].[K+].[K+].C(OCCO)C>>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]2[CH:1]=[CH:11][N:20]=[C:21]([NH2:23])[N:22]=2)=[CH:5][CH:6]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC(=N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NC(=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.